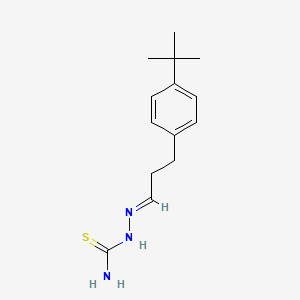
3-(4-tert-butylphenyl)propanal thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-tert-butylphenyl)propanal thiosemicarbazone (TBP-TSC) is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a thiosemicarbazone derivative that has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(4-tert-butylphenyl)propanal thiosemicarbazone is not fully understood. However, it is believed that 3-(4-tert-butylphenyl)propanal thiosemicarbazone works by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. 3-(4-tert-butylphenyl)propanal thiosemicarbazone has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)propanal thiosemicarbazone has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, 3-(4-tert-butylphenyl)propanal thiosemicarbazone has been shown to have anti-inflammatory, anti-viral, and anti-bacterial properties. 3-(4-tert-butylphenyl)propanal thiosemicarbazone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(4-tert-butylphenyl)propanal thiosemicarbazone is its potential use in the treatment of cancer. 3-(4-tert-butylphenyl)propanal thiosemicarbazone has been shown to be effective against a wide range of cancer cell types. However, one of the major limitations of 3-(4-tert-butylphenyl)propanal thiosemicarbazone is its toxicity. 3-(4-tert-butylphenyl)propanal thiosemicarbazone has been shown to be toxic to normal cells at high concentrations.
Zukünftige Richtungen
There are a number of future directions for research on 3-(4-tert-butylphenyl)propanal thiosemicarbazone. One area of research is the development of more effective and less toxic derivatives of 3-(4-tert-butylphenyl)propanal thiosemicarbazone. Another area of research is the identification of the specific enzymes and pathways that are targeted by 3-(4-tert-butylphenyl)propanal thiosemicarbazone. This could lead to the development of more targeted and effective cancer treatments. Finally, further research is needed to fully understand the mechanism of action of 3-(4-tert-butylphenyl)propanal thiosemicarbazone and its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of 3-(4-tert-butylphenyl)propanal thiosemicarbazone involves the reaction of 3-(4-tert-butylphenyl)propanal with thiosemicarbazide. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
3-(4-tert-butylphenyl)propanal thiosemicarbazone has been extensively studied for its potential use in scientific research. One of the major applications of 3-(4-tert-butylphenyl)propanal thiosemicarbazone is in the field of cancer research. 3-(4-tert-butylphenyl)propanal thiosemicarbazone has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
[(E)-3-(4-tert-butylphenyl)propylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-14(2,3)12-8-6-11(7-9-12)5-4-10-16-17-13(15)18/h6-10H,4-5H2,1-3H3,(H3,15,17,18)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPFEXQCYCXYKY-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CC/C=N/NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-3-(4-tert-butylphenyl)propylideneamino]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[3-(4-methylphenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5783772.png)
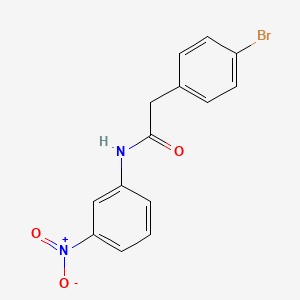

![4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid)](/img/structure/B5783799.png)
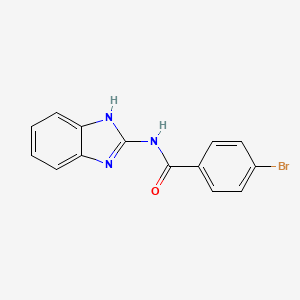
![4-methoxy-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5783811.png)
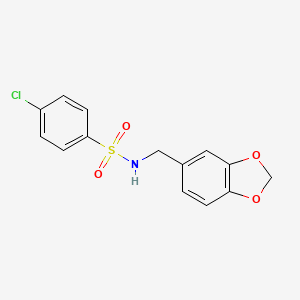
![2-(4-fluorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5783818.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5783836.png)
![4'-[(2,4-dimethoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5783838.png)
![N-(2-furylmethyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5783861.png)
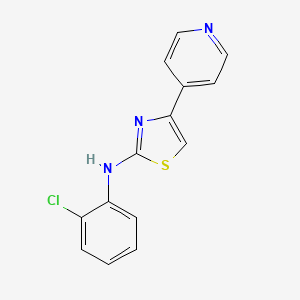
![methyl [4-(1-azepanylsulfonyl)phenoxy]acetate](/img/structure/B5783867.png)
